1-Iodo-4-methoxy-2-methylbenzene

Descripción general

Descripción

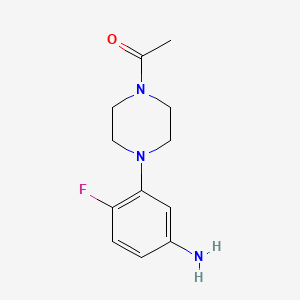

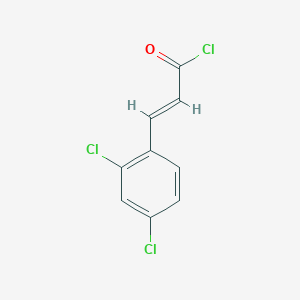

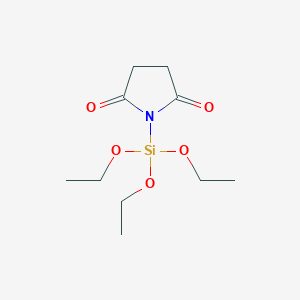

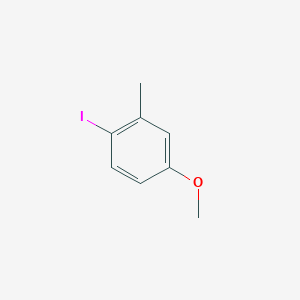

1-Iodo-4-methoxy-2-methylbenzene is a useful research compound. Its molecular formula is C8H9IO and its molecular weight is 248.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Encapsulation and Interaction

1-Iodo-4-methoxy-2-methylbenzene has been studied for its role in the guest-induced assembly of molecular capsules. For instance, Kobayashi et al. (2003) explored how this compound, along with similar molecules, can induce the formation of a heterodimeric capsule in certain solvents. This study highlights the compound's ability to interact with molecular structures through CH-halogen and CH-pi interactions (Kobayashi et al., 2003).

Thermochemical Properties

The thermochemical properties of halogen-substituted methylbenzenes, including this compound, have been studied. Verevkin et al. (2015) conducted experimental measurements to understand the vapor pressures and enthalpies of such compounds, contributing to our understanding of their physical properties and potential applications in various scientific fields (Verevkin et al., 2015).

Catalytic Applications

This compound has been used in various catalytic applications. For example, Niknam and Nasehi (2002) investigated its role in the catalytic cleavage of epoxides, highlighting its utility in organic synthesis (Niknam & Nasehi, 2002).

Polymer Research

The compound has also found application in polymer research. Moustafid et al. (1991) conducted a study on electrosynthesis and spectroscopic characterization of polymers derived from related methoxybenzene compounds, which may imply potential applications for this compound in this field (Moustafid et al., 1991).

Mecanismo De Acción

Target of Action

The primary target of 1-Iodo-4-methoxy-2-methylbenzene is the benzene ring in organic compounds . The benzene ring is a key component in many biological molecules and is especially stable due to its six pi electrons being delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:

- In the first, slow or rate-determining step, the electrophile (in this case, the iodine atom) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of this compound affects the synthesis of benzene derivatives . This reaction is part of a larger biochemical pathway involving carbocation intermediates, which also includes SN1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of various benzene derivatives, which can have numerous applications in organic chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by storage conditions . Additionally, the efficacy of the electrophilic aromatic substitution reaction can be influenced by the presence of other chemical species in the reaction environment .

Propiedades

IUPAC Name |

1-iodo-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUGOWDTHUONFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80521147 | |

| Record name | 1-Iodo-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63452-69-7 | |

| Record name | 1-Iodo-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.